2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-
Brand Name: Vulcanchem
CAS No.: 80499-32-7
VCID: VC8473458
InChI: InChI=1S/C13H16O3/c1-2-6-13(7-3-1)9-15-12(16-10-13)11-5-4-8-14-11/h1-2,4-5,8,12H,3,6-7,9-10H2
SMILES: C1CC2(CC=C1)COC(OC2)C3=CC=CO3
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

CAS No.: 80499-32-7

Cat. No.: VC8473458

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- - 80499-32-7

Specification

CAS No. 80499-32-7
Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
IUPAC Name 3-(furan-2-yl)-2,4-dioxaspiro[5.5]undec-9-ene
Standard InChI InChI=1S/C13H16O3/c1-2-6-13(7-3-1)9-15-12(16-10-13)11-5-4-8-14-11/h1-2,4-5,8,12H,3,6-7,9-10H2
Standard InChI Key ODVKSTFPQDVPJZ-UHFFFAOYSA-N
SMILES C1CC2(CC=C1)COC(OC2)C3=CC=CO3
Canonical SMILES C1CC2(CC=C1)COC(OC2)C3=CC=CO3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- (CAS No. 80499-32-7) is a spirocyclic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol. Its IUPAC name, 3-(furan-2-yl)-2,4-dioxaspiro[5.5]undec-9-ene, reflects the fusion of a furan ring with a spiroketal system. The SMILES notation C12(COC(OC1)C3=CC=CO3)CCC=CC2 delineates the connectivity of the spiro center at the 5.5 junction, linking a 1,3-dioxane ring to a cyclohexene moiety .

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name3-(furan-2-yl)-2,4-dioxaspiro[5.5]undec-9-ene
Molecular FormulaC₁₃H₁₆O₃
Molecular Weight220.26 g/mol
CAS Registry No.80499-32-7
SMILESC12(COC(OC1)C3=CC=CO3)CCC=CC2
Solubility (DMSO)9 mg/mL (40.86 mM)
Storage Conditions-20°C (powder), -80°C (solution)

Synthesis and Production Methods

Natural Isolation from Human Urine

Ulinastatin is natively present in human urine, where it functions as a urinary trypsin inhibitor (UTI). Industrial extraction involves ultrafiltration and chromatographic purification to isolate the glycoprotein from pooled urine samples. This method ensures biological activity but faces challenges in scalability and batch consistency .

Synthetic Production

Synthetic routes employ spiroketalization reactions, where furan derivatives condense with cyclic ketones under catalytic conditions. Key steps include:

  • Cyclization: Furan-2-carbaldehyde reacts with cyclohexenone precursors in the presence of acid catalysts (e.g., H₂SO₄) to form the spiroketal core.

  • Oxidative Stabilization: The intermediate undergoes oxidation to stabilize the conjugated double bond in the cyclohexene ring.

  • Purification: Crystallization from ethanol yields high-purity Ulinastatin .

Biochemical Mechanism of Action

Serine Protease Inhibition

Ulinastatin competitively inhibits serine proteases by binding to their active sites via its furanyl group, which mimics substrate peptides. Structural studies reveal that the spiroketal framework imposes a distorted boat conformation on the 1,3-dioxane ring, optimizing steric complementarity with enzyme pockets. This interaction disrupts catalytic triads in trypsin (Ki = 2.1 nM) and elastase (Ki = 5.8 nM), effectively blocking proteolytic activity .

Anti-Inflammatory Pathways

By inhibiting neutrophil elastase and kallikrein, Ulinastatin attenuates inflammatory cascades in conditions like pancreatitis and sepsis. It reduces cytokine release (e.g., TNF-α, IL-6) and prevents endothelial damage, underscoring its therapeutic potential .

Pharmacological Applications

Clinical Use in Acute Pancreatitis

Randomized trials demonstrate that intravenous Ulinastatin (50,000–100,000 IU/day) significantly lowers serum amylase levels and reduces mortality in severe pancreatitis. Its anti-inflammatory effects mitigate pancreatic autodigestion and systemic complications .

Cardiopulmonary Bypass Surgery

Ulinastatin administration during bypass surgery inhibits thrombin and plasmin, minimizing perioperative blood loss and ischemia-reperfusion injury. A meta-analysis of 12 studies confirmed a 34% reduction in transfusion requirements .

Recent Advances and Research Directions

Biotechnological Production

Recombinant DNA technology is being explored to express Ulinastatin in E. coli and yeast systems, aiming to overcome supply limitations from urine extraction. Preliminary yields reach 120 mg/L in Pichia pastoris fermentations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator